

# The Pharmacological Profile of Cedazuridine: A Novel Cytidine Deaminase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers and Drug Development Professionals

#### Introduction

Cedazuridine is a novel, orally administered small molecule inhibitor of the enzyme cytidine deaminase (CDA).[1][2] Developed to overcome the limitations of previous CDA inhibitors, such as the instability of tetrahydrouridine in acidic environments, cedazuridine represents a significant advancement in oral chemotherapy.[3] Its primary therapeutic application is in combination with decitabine, a hypomethylating agent, for the treatment of myelodysplastic syndromes (MDS) and chronic myelomonocytic leukemia (CMML).[4][5][6] By inhibiting CDA-mediated metabolism in the gastrointestinal tract and liver, cedazuridine significantly enhances the oral bioavailability of decitabine, allowing for an oral treatment regimen with comparable systemic exposure to intravenous (IV) administration.[5][7][8] This guide provides a comprehensive overview of the pharmacological profile of cedazuridine, detailing its mechanism of action, pharmacokinetics, pharmacodynamics, clinical efficacy, and safety, supported by experimental data and methodologies.

#### **Mechanism of Action**

Cedazuridine is a synthetic nucleoside analog derived from tetrahydrouridine.[9] Its mechanism of action is the potent and specific inhibition of cytidine deaminase (CDA), an enzyme responsible for the deamination and subsequent inactivation of cytidine and its analogs, including the antineoplastic agent decitabine.[2][10] When decitabine is administered orally, it is subject to extensive first-pass metabolism by CDA, leading to poor bioavailability.[4][11]



#### Foundational & Exploratory

Check Availability & Pricing

By co-administering cedazuridine with decitabine, the degradation of decitabine is prevented, leading to increased systemic exposure and enabling its therapeutic efficacy via an oral route. [5][12] Decitabine, a hypomethylating agent, exerts its antineoplastic effects after being phosphorylated to its active triphosphate form. This active form is incorporated into DNA, where it inhibits DNA methyltransferases (DNMTs).[4][5] This inhibition leads to a reduction in DNA methylation, which is hypothesized to reactivate tumor suppressor genes and induce cellular differentiation and apoptosis in malignant hematopoietic cells.[5][10]





Click to download full resolution via product page

Mechanism of Action of Oral Cedazuridine and Decitabine.



## Pharmacological Profile Pharmacokinetics

The pharmacokinetic profile of cedazuridine, when administered as a fixed-dose combination with decitabine (INQOVI®), has been characterized in clinical studies. The co-administration of cedazuridine (100 mg) with decitabine (35 mg) results in decitabine exposures that are equivalent to those achieved with intravenous decitabine (20 mg/m²).[5][7]

| Parameter                                                                        | Cedazuridine (100 mg) | Decitabine (35 mg with Cedazuridine) |
|----------------------------------------------------------------------------------|-----------------------|--------------------------------------|
| Cmax (ng/mL)                                                                     | 371 (52% CV)          | 145 (55% CV)                         |
| AUC (ng <i>hr/mL</i> ) - Day 1                                                   | 2950 (49% CV)         | 103 (55% CV)                         |
| AUC (nghr/mL) - Steady State                                                     | 3291 (45% CV)         | 178 (53% CV)                         |
| 5-day Cumulative AUC (ng*hr/mL)                                                  | -                     | 851 (50% CV)                         |
| Half-life (hours)                                                                | 6.7 (19% CV)          | -                                    |
| Apparent Clearance (L/hours)                                                     | 30.3 (46% CV)         | -                                    |
| Apparent Volume of Distribution (L)                                              | -                     | 417                                  |
| Plasma Protein Binding                                                           | 34-38%                | 4-6%                                 |
| Data from DrugBank Online and other sources.[4][7] CV: Coefficient of Variation. |                       |                                      |

Absorption: Following oral administration, both cedazuridine and decitabine are absorbed, with cedazuridine facilitating the systemic exposure of decitabine.[4] An approximately dose-proportional increase in Cmax and AUC is observed for both drugs within the studied dose ranges.[7]

Distribution: Neither cedazuridine nor decitabine exhibit extensive plasma protein binding.[4] The apparent volume of distribution at steady state for decitabine is 417 L and for cedazuridine



is 296 L.[7]

Metabolism: The metabolism of cedazuridine is not fully established, but it is known to convert to an epimer that is about 10-fold less effective at inhibiting CDA.[4] Decitabine is primarily metabolized by CDA and through physicochemical degradation.[7] Cedazuridine itself is not a substrate for and does not significantly inhibit or induce major cytochrome P450 (CYP) enzymes.[10]

Excretion: Approximately 46% of cedazuridine is recovered in the urine (21% unchanged) and 51% in the feces (27% unchanged).[4]

#### **Pharmacodynamics**

The pharmacodynamic effect of the cedazuridine/decitabine combination is primarily driven by the hypomethylating activity of decitabine. This is often assessed by measuring the methylation of Long Interspersed Nuclear Element-1 (LINE-1), a surrogate marker for global DNA methylation.[11] Clinical studies have demonstrated that oral cedazuridine/decitabine induces a degree of LINE-1 demethylation that is comparable to that observed with IV decitabine, with differences in mean percentage of demethylation being less than or equal to 1%.[3][11] The maximum change from baseline in LINE-1 demethylation is typically observed around Day 8 of a treatment cycle.[13]

### **Clinical Efficacy and Safety**

The clinical development of cedazuridine in combination with decitabine has been established through several key clinical trials, primarily in patients with MDS and CMML.

#### **Pivotal Clinical Trials**

Two open-label, randomized, crossover trials, ASTX727-01-B (NCT02103478) and ASTX727-02 (NCT03306264), were pivotal in the approval of the oral combination.[14][15] In these studies, patients were randomized to receive either oral cedazuridine/decitabine (35 mg/100 mg) or IV decitabine (20 mg/m²) in the first one or two cycles, followed by all patients receiving the oral combination in subsequent cycles.[3][14]



| Trial                                                                     | Patient Population                                                   | Key Efficacy<br>Endpoints          | Results                                                                                            |
|---------------------------------------------------------------------------|----------------------------------------------------------------------|------------------------------------|----------------------------------------------------------------------------------------------------|
| ASTX727-01-B                                                              | 80 adults with MDS or CMML                                           | Complete Response<br>(CR) Rate     | 18% (95% CI: 10-<br>28%)                                                                           |
| Median Duration of CR                                                     | 8.7 months                                                           |                                    |                                                                                                    |
| Transfusion<br>Independence                                               | 49% of previously dependent patients became transfusion independent. |                                    |                                                                                                    |
| ASTX727-02                                                                | 133 adults with MDS<br>or CMML                                       | Decitabine Exposure<br>Equivalence | Geometric mean ratio of 5-day cumulative AUC for oral vs. IV decitabine was 99% (90% CI: 93-106%). |
| Complete Response (CR) Rate                                               | 21% (95% CI: 15-<br>29%)                                             |                                    |                                                                                                    |
| Median Duration of CR                                                     | 7.5 months                                                           | _                                  |                                                                                                    |
| Transfusion<br>Independence                                               | 53% of previously dependent patients became transfusion independent. | <del>-</del>                       |                                                                                                    |
| Data from FDA approval information and related publications.[14][15] [16] |                                                                      | _                                  |                                                                                                    |

## **Safety Profile**



The overall safety profile of oral cedazuridine/decitabine is similar to that of intravenous decitabine.[14][15] The most common adverse reactions are primarily related to myelosuppression and gastrointestinal effects.

| Adverse Reaction (≥20% incidence) | Percentage of Patients |
|-----------------------------------|------------------------|
| Fatigue                           | ≥20%                   |
| Constipation                      | ≥20%                   |
| Hemorrhage                        | ≥20%                   |
| Myalgia                           | ≥20%                   |
| Mucositis                         | ≥20%                   |
| Arthralgia                        | ≥20%                   |
| Nausea                            | ≥20%                   |
| Dyspnea                           | ≥20%                   |
| Diarrhea                          | ≥20%                   |
| Rash                              | ≥20%                   |
| Dizziness                         | ≥20%                   |
| Febrile Neutropenia               | ≥20%                   |
| Edema                             | ≥20%                   |
| Headache                          | ≥20%                   |
| Cough                             | ≥20%                   |
| Decreased Appetite                | ≥20%                   |
| Upper Respiratory Tract Infection | ≥20%                   |
| Pneumonia                         | ≥20%                   |
| Increased Transaminases           | ≥20%                   |

Data from FDA prescribing information.[13][14]



Serious Adverse Reactions: Serious adverse reactions occurred in 68% of patients, with the most frequent being febrile neutropenia (30%), pneumonia (14%), and sepsis (13%).[13]

Laboratory Abnormalities: The most common Grade 3 or 4 laboratory abnormalities (≥50%) were decreased leukocytes, platelet count, neutrophil count, and hemoglobin.[14][15]

#### **Experimental Protocols**

## Phase II Pharmacokinetic/Pharmacodynamic Crossover Study (NCT02103478)

Objective: To compare the systemic exposure of decitabine, pharmacodynamic demethylation activity, and safety of oral cedazuridine/decitabine versus IV decitabine.[3][11]

#### Study Design:

- Population: Adults with intermediate-1, intermediate-2, or high-risk MDS or CMML.[11]
- Design: Randomized, open-label, two-way crossover study.[11]
- Treatment Arms:
  - Sequence A: Oral cedazuridine (100 mg) and decitabine (35 mg) daily for 5 days in Cycle
     1, followed by IV decitabine (20 mg/m²) daily for 5 days in Cycle 2.[11]
  - Sequence B: IV decitabine in Cycle 1, followed by the oral combination in Cycle 2.[11]
- Subsequent Cycles: All patients received the oral combination from Cycle 3 onwards.[11]
- Pharmacokinetic Sampling: Blood samples were collected at pre-dose and multiple time points post-dose on specified days of Cycles 1 and 2 to determine decitabine concentrations.
   [17]
- Pharmacodynamic Assessment: DNA methylation was assessed using the LINE-1 bisulfite sequencing assay on blood samples collected at screening, predose on Day 1 of Cycles 1, 2, and 3, and on Days 8, 15, and 22 of Cycles 1 and 2.[11]





Click to download full resolution via product page

**Experimental Workflow of a Crossover Clinical Trial for Cedazuridine/Decitabine.** 



#### Conclusion

Cedazuridine is a pivotal innovation in the treatment of myeloid malignancies, enabling the effective oral administration of decitabine. Its potent and specific inhibition of cytidine deaminase translates into a pharmacokinetic profile for oral decitabine that is equivalent to intravenous administration, with comparable pharmacodynamic effects on DNA methylation. The clinical efficacy and safety of the oral combination of cedazuridine and decitabine have been robustly demonstrated in patients with MDS and CMML, offering a more convenient and less burdensome treatment option. Ongoing and future research will continue to explore the full potential of this novel therapeutic approach in various hematological and other malignancies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Cedazuridine LiverTox NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Cedazuridine | C9H14F2N2O5 | CID 25267009 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. ashpublications.org [ashpublications.org]
- 6. drugs.com [drugs.com]
- 7. Decitabine/Cedazuridine: First Approval PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oral Combination of Decitabine and Cedazuridine for Myelodysplastic Syndromes The ASCO Post [ascopost.com]
- 9. astx.com [astx.com]
- 10. Decitabine and Cedazuridine Monograph for Professionals Drugs.com [drugs.com]
- 11. Oral cedazuridine/decitabine for MDS and CMML: a phase 2 pharmacokinetic/pharmacodynamic randomized crossover study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]



- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. FDA Approves Oral Combination of Decitabine and Cedazuridine for Adult Patients With MDS - The ASCO Post [ascopost.com]
- 15. FDA approves oral combination of decitabine and cedazuridine for myelodysplastic syndromes | FDA [fda.gov]
- 16. onclive.com [onclive.com]
- 17. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Pharmacological Profile of Cedazuridine: A Novel Cytidine Deaminase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15600734#pharmacological-profile-of-cedazuridine-as-a-novel-drug-entity]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com